

Spectroscopic and Mechanistic Insights into Avenanthramide D: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **Avenanthramide D**, a bioactive phenolic alkaloid found in oats. The document details its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic data. Furthermore, it outlines detailed experimental protocols for acquiring this data and visualizes key signaling pathways modulated by avenanthramides.

Spectroscopic Data of Avenanthramide D

The following tables summarize the key spectroscopic data for **Avenanthramide D**, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for **Avenanthramide D**.



Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Assignment	Solvent
8.22	S		H-3	CD₃OD
7.56	d	15.6	H-7'	CD₃OD
7.51	S		H-6	CD₃OD
7.48	d	8.6	H-2', H-6'	CD₃OD
6.82	d	8.6	H-3', H-5'	CD₃OD
6.51	d	15.6	H-8'	CD₃OD
13.01	brs		NH	(CD ₃) ₂ SO
11.29	brs		СООН	(CD ₃) ₂ SO
10.08	brs		ОН	(CD ₃) ₂ SO
9.95	brs		ОН	(CD ₃) ₂ SO
9.11	brs		ОН	(CD ₃) ₂ SO
8.22	S		H-3	(CD ₃) ₂ SO
7.55	d	8.6	H-2', H-6'	(CD ₃) ₂ SO
7.48	d	15.5	H-7'	(CD ₃) ₂ SO
7.38	S		H-6	(CD ₃) ₂ SO
6.80	d	8.6	H-3', H-5'	(CD3)2SO

| 6.54 | d | 15.5 | H-8' | (CD₃)₂SO |

Table 2: ¹³C NMR Spectroscopic Data for a closely related Avenanthramide (N-p-coumaroyl-4,5-dihydroxyanthranilic acid).



Chemical Shift (δ) (ppm)	Assignment	Solvent
169.6	C-7	(CD₃)₂SO
163.6	C-9'	(CD ₃) ₂ SO
159.3	C-4'	(CD ₃) ₂ SO
150.9	C-4	(CD ₃) ₂ SO
140.8	C-7'	(CD ₃) ₂ SO
140.4	C-5	(CD ₃) ₂ SO
135.6	C-2	(CD ₃) ₂ SO
129.9	C-2', C-6'	(CD ₃) ₂ SO
125.5	C-1'	(CD ₃) ₂ SO
119.0	C-8'	(CD ₃) ₂ SO
117.1	C-6	(CD ₃) ₂ SO
115.7	C-3', C-5'	(CD ₃) ₂ SO
107.3	C-3	(CD ₃) ₂ SO

| 106.8 | C-1 | (CD₃)₂SO |

Table 3: Mass Spectrometry and UV-Vis Spectroscopic Data for **Avenanthramide D**.

Parameter	Value	Method
Molecular Formula	C16H13NO4	HR-ESI-MS
Monoisotopic Molecular Weight	283.084457909 Da	HR-ESI-MS
[M+H]+	316.0814 m/z	HR-ESI-MS
UV Quantification Wavelength	350 nm	HPLC-DAD

| UV-Vis Spectrum Range | 200-600 nm | HPLC-DAD |



Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **Avenanthramide D** are provided below. These protocols are synthesized from various studies on avenanthramides and related phenolic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure of **Avenanthramide D** by identifying the chemical shifts and coupling constants of its protons (¹H NMR) and carbon atoms (¹³C NMR).

Instrumentation:

A 600 MHz NMR spectrometer equipped with a cryoprobe.

Sample Preparation:

- Dissolve approximately 1-5 mg of purified **Avenanthramide D** in 0.5 mL of a deuterated solvent (e.g., methanol-d₄ or DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment (zg30 or similar).
- Temperature: 298 K.
- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay: 1.0 s.
- Acquisition Time: ~2.7 s.
- Spectral Width: 12-16 ppm.

¹³C NMR Acquisition Parameters:

• Pulse Program: Standard proton-decoupled ¹³C experiment (zgpg30 or similar).



Temperature: 298 K.

Number of Scans: 1024-4096, depending on sample concentration.

· Relaxation Delay: 2.0 s.

Acquisition Time: ~1.0 s.

• Spectral Width: 200-240 ppm.

Data Processing:

- Apply Fourier transformation to the acquired free induction decays (FIDs).
- Phase and baseline correct the resulting spectra.
- Reference the chemical shifts to the residual solvent peak (CD₃OD: δH 3.31, δC 49.0; (CD₃)₂SO: δH 2.50, δC 39.5).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of **Avenanthramide D**.

Instrumentation:

- A high-resolution mass spectrometer, such as a quadrupole-Orbitrap or time-of-flight (TOF)
 instrument, coupled with an electrospray ionization (ESI) source.
- An ultra-high-performance liquid chromatography (UHPLC) system for sample introduction is recommended for purity assessment and analysis of complex mixtures.

Sample Preparation:

- Dissolve the purified Avenanthramide D or an extract containing it in a suitable solvent
 (e.g., methanol or acetonitrile/water mixture) to a concentration of approximately 1-10 μg/mL.
- Filter the solution through a 0.22 µm syringe filter before injection.



LC-MS Parameters (for analysis of extracts):

- Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 μm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A typical gradient would be to start with a low percentage of B, increasing to a high percentage over 10-20 minutes to elute compounds of varying polarity.
- Flow Rate: 0.2-0.4 mL/min.
- Injection Volume: 1-5 μL.

Mass Spectrometry Parameters (HR-ESI-MS):

- Ionization Mode: Positive and/or negative electrospray ionization.
- Capillary Voltage: 3.0-4.0 kV.
- Source Temperature: 100-150 °C.
- Desolvation Gas Flow: 600-800 L/hr.
- Mass Range: m/z 100-1000.
- Resolution: >10,000.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the UV absorption profile of **Avenanthramide D**.

Instrumentation:

 A diode-array detector (DAD) coupled to an HPLC system or a standalone UV-Vis spectrophotometer.

Sample Preparation (for HPLC-DAD):



Prepare the sample as described for Mass Spectrometry.

HPLC-DAD Parameters:

- Use the same LC conditions as described for LC-MS.
- Detection Wavelength: Scan a range from 200 to 600 nm to obtain the full UV-Vis spectrum. For quantification, monitor the absorbance at 350 nm.[1]

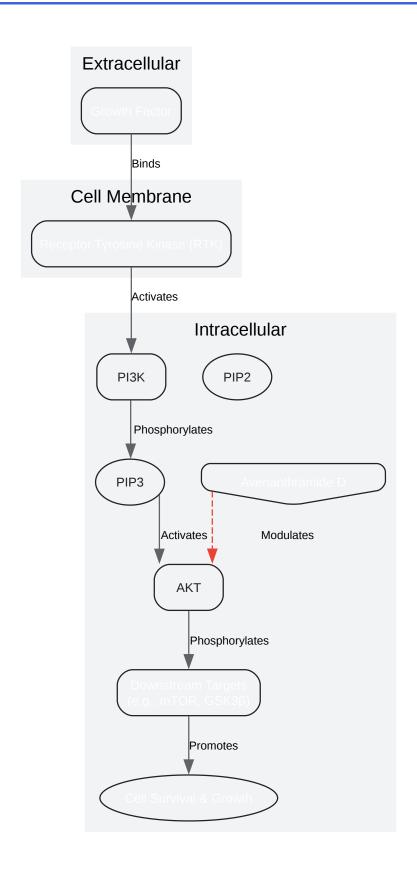
Procedure (for standalone UV-Vis spectrophotometer):

- Dissolve a known concentration of purified Avenanthramide D in a suitable solvent (e.g., methanol or ethanol).
- Use the same solvent as a blank to zero the instrument.
- Record the absorbance spectrum from 200 to 600 nm.
- Identify the wavelength of maximum absorbance (λmax).

Signaling Pathways Modulated by Avenanthramides

Avenanthramides have been shown to exert their biological effects, such as antioxidant and anti-inflammatory activities, by modulating key cellular signaling pathways. The following diagrams illustrate the interaction of avenanthramides with the PI3K/AKT and NF-kB pathways.

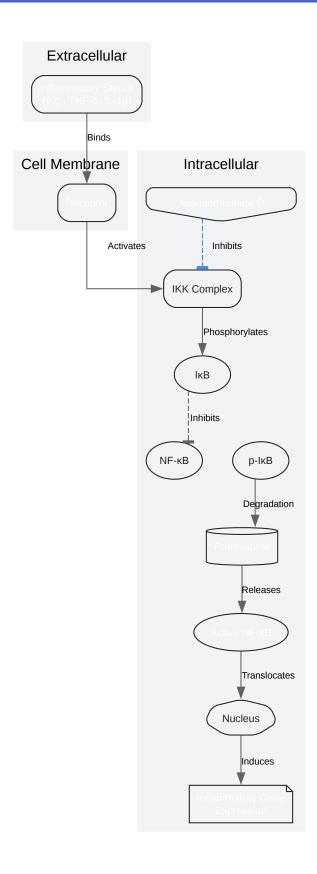




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Caption: Avenanthramide D modulation of the PI3K/AKT signaling pathway.





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Caption: **Avenanthramide D** inhibition of the NF-кВ signaling pathway.



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References

- 1. Identification and Quantification of Avenanthramides and Free and Bound Phenolic Acids in Eight Cultivars of Husked Oat (Avena sativa L) from Finland PMC [pmc.ncbi.nlm.nih.gov]
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